molecular formula C15H15NO3 B1454131 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-23-0

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B1454131
CAS No.: 1187163-23-0
M. Wt: 257.28 g/mol
InChI Key: OURNMHDPJXZSSM-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a benzoyl group (a benzene ring attached to a carbonyl group) and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the pyridine ring, the benzoyl group, and the methoxy groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would depend on its exact structure and the conditions under which it is stored or used. Pyridine derivatives can participate in a variety of chemical reactions, including substitution reactions, oxidation reactions, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds like 2,4-Dimethoxybenzoyl chloride have a density of 1.2±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a flash point of 134.1±21.3 °C .

Scientific Research Applications

Synthesis and Antitumor Activity

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine has been investigated for its potential in synthesizing compounds with antitumor activity. For instance, studies have focused on creating derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, which have shown significant activity against carcinomas such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Interaction with Metal Ions

Research has explored the interaction of derivatives of 2,4-dimethoxybenzoates with metal ions like cobalt(II) and nickel(II). These studies have synthesized and characterized adducts formed by polymeric complexes with base molecules, providing insights into the metal coordination geometry and the role of nitrogen basicity in bond strength and thermal stability (Erre et al., 1992).

Molecular Structure and Spectral Properties

The molecular structure and spectral properties of compounds like bis(2,6-dimethoxybenzoato)(2,2′:6′,2″-terpyridine)manganese(II) have been examined. This research provides valuable information on the coordination and distortions observed in such complexes, contributing to the understanding of their electronic structures and potential applications in various fields (Erre et al., 2000).

Organic Acid-Base Salts

There has been interest in the crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine. These studies offer insights into the ionic structures, proton transfer mechanisms, and the role of noncovalent interactions in crystal packing, which is crucial for understanding the material properties of these compounds (Thanigaimani et al., 2015).

Hydrodesulfurization and Hydrodenitrogenation

Research has also focused on the competitive hydrodesulfurization of compounds like 4,6-dimethyldibenzothiophene and the hydrodenitrogenation of 2-methylpyridine. This is significant for understanding the interactions and inhibition effects in chemical processes, which is essential in the field of catalysis and chemical engineering (Egorova & Prins, 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, similar compounds like 2,4-Dimethoxybenzoyl chloride are considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.

Mode of Action

It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that this compound might also undergo similar reactions, potentially interacting with its targets in a similar manner.

Biochemical Pathways

It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that this compound might also interact with peptide-based biochemical pathways.

Pharmacokinetics

The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.

Result of Action

The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that this compound might have similar effects on peptide structures.

Action Environment

The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of this compound might also be influenced by environmental conditions such as humidity.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNMHDPJXZSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217293
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-23-0
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methylpyridine-2-carbonitrile (4.88 g, 41.3 mmol) was dissolved in THF (50 mL), cooled to 0° C. and 2,4-dimethoxyphenylmagnesium bromide (20.5 mL, 10.24 mmol, 0.5 M in THF) was added. The reaction aged at rt for 3 h and was quenched with HCl (45.4 mL, 91 mmol, 2 M diethyl ether). The reaction was concentrated and extracted with EtOAc. The aq layer was basified to pH 10 and extracted with EtOAc. The combined organic portions were washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel gradient eluted with 0 to 50% EtOAc/hexane, affording the title compound. HPLC/MS: 258.3 (M+1); Rt=1.96 min.
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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